Dimanganese diphosphate
Description
Properties
IUPAC Name |
manganese(2+);phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mn.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPYPDGUEOUKHG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn+2].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mn2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-44-1 | |
| Record name | Diphosphoric acid, manganese(2+) salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimanganese diphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Dimanganese Diphosphate Compounds
Hydrothermal and Solvothermal Synthesis Approaches for Dimanganese Diphosphate (B83284)
Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline materials from aqueous or non-aqueous solutions at elevated temperatures and pressures. These techniques are particularly effective for producing high-purity, single-phase dimanganese diphosphate.
The growth of single crystals of manganese phosphates via hydrothermal or solvothermal routes is a process sensitive to several parameters. While specific conditions for this compound single crystals are meticulously controlled, general principles can be drawn from the synthesis of related manganese phosphate (B84403) compounds. For instance, in the aqueous synthesis of manganese phosphate hydrate (B1144303) crystals, precursors like manganese chloride (MnCl₂) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) are used. nih.gov The reaction temperature is a critical factor, with different phases being stable at different temperatures. For example, aging at 80°C or hydrothermal treatment between 100–180°C can yield specific crystalline phases. nih.gov
The chelation of Mn²⁺ ions, for instance by citric acid, can slow down the crystal growth rate, which is a crucial factor for obtaining larger, well-defined single crystals. nih.gov The optimization of parameters such as reactant concentration, temperature, pressure, and reaction time is essential to control the nucleation and growth processes, thereby influencing the size, shape, and quality of the resulting crystals. In solvothermal synthesis, the choice of solvent is also a key parameter; for example, ethylene (B1197577) glycol has been used as a medium to produce manganese pyrophosphate at temperatures between 190–220°C. researchgate.net
Table 1: Parameters Influencing Single-Crystal Growth of Manganese Phosphates
| Parameter | Effect on Crystal Growth |
| Temperature | Influences the crystalline phase and reaction kinetics. nih.gov |
| Pressure | Affects solvent properties and precursor solubility. |
| Reactant Concentration | Controls the supersaturation level, impacting nucleation and growth rates. nih.gov |
| Solvent Type | Determines the solubility of reactants and intermediates, and can influence product morphology. researchgate.net |
| Additives/Chelating Agents | Can slow down crystal growth, leading to larger and more perfect crystals. nih.gov |
| Reaction Time | Affects the completion of the reaction and the size of the crystals. researchgate.net |
Organic templates and structure-directing agents (SDAs) play a pivotal role in the synthesis of porous and layered metal phosphates by guiding the formation of specific crystal structures. mdpi.comnih.gov These organic molecules can influence the architecture of the inorganic framework through various interactions, such as hydrogen bonding and electrostatic forces. mdpi.com
In the context of diphosphate formation, organic amines are often used. mdpi.com They can function in several ways:
As templates: The organic molecule is incorporated into the crystal structure, and its subsequent removal (e.g., by calcination) can create pores or channels. For instance, protonated organic amines can balance the negative charge of the inorganic framework. mdpi.comrsc.org
As structure-directing agents: The organic molecule guides the formation of a particular framework without being incorporated into the final structure. mdpi.com
As pH regulators: Amines, being basic, can control the pH of the reaction medium, which is a critical factor in the crystallization of metal phosphates. mdpi.com
For example, in the solvothermal synthesis of a layered manganese(II) phosphate, tris(2-aminoethyl)amine (B1216632) (TREN) was used as a template, leading to a hybrid organic/inorganic layered material where the protonated TREN molecules provide charge balance for the inorganic sheets. researchgate.net Similarly, the ionothermal synthesis of a manganese phosphate with a zeolite-like structure utilized eutectic mixtures that yielded ethylene diammonium cations as the templating agent. rsc.org The choice of the organic agent is crucial as it can selectively stabilize certain crystal structures over others. mdpi.com
Solid-State Reaction Pathways for this compound
Solid-state synthesis is a traditional and straightforward method for preparing polycrystalline powders of materials like this compound. This method typically involves the intimate mixing of solid reactants followed by heating at high temperatures to promote reaction and diffusion in the solid state.
A common approach involves reacting a manganese source, such as manganese(II) carbonate (MnCO₃) or manganese(II) oxide (MnO), with a phosphate source like phosphoric acid (H₃PO₄) or ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄). The mixture is ground to ensure homogeneity and then calcined at elevated temperatures, often in the range of 800°C, to yield the desired manganese pyrophosphate phase. researchgate.net For instance, Mn₂P₂O₇ polyhedral particles have been synthesized by reacting manganese nitrate (B79036) hydrate with phosphoric acid, followed by calcination at 800°C. researchgate.net
Another pathway involves a low-heating solid-state reaction, which can be used to synthesize layered sodium manganese phosphate using MnSO₄·H₂O and Na₃PO₄·12H₂O as raw materials at a relatively low temperature of 70°C. researchgate.net While this example produces a sodium-containing compound, the principle of a lower temperature solid-state reaction can be adapted for the synthesis of this compound with appropriate precursors. The purity and crystallinity of the final product are highly dependent on the reaction temperature, duration, and the stoichiometry of the reactants.
Solution-Based Precipitation and Coprecipitation Techniques for this compound
Solution-based precipitation offers a versatile route for the synthesis of this compound, often allowing for good control over particle size and morphology at relatively low temperatures. This method involves the reaction of soluble manganese salts with soluble phosphate sources in a solvent, leading to the precipitation of the insoluble manganese phosphate product.
The process can be influenced by several factors, including the pH of the solution, the concentration of the reactants, and the temperature. google.comnih.gov For instance, manganese phosphates can be produced by first precipitating a reactive manganese compound, such as manganese carbonate, from a solution of a soluble manganese salt using an alkali carbonate. google.com This manganese carbonate precipitate is then reacted directly with phosphoric acid to form the desired manganese phosphate. google.com The pH plays a crucial role in controlling the precipitation process; for example, adjusting the pH to around 7.3 can facilitate the precipitation of a basic carbonate of manganese. google.com
Coprecipitation is a variation of this technique where multiple cations are precipitated simultaneously from a solution. This is particularly useful for synthesizing doped materials or mixed-metal phosphates. The key to successful coprecipitation is to ensure that the different metal ions precipitate at similar rates to achieve a homogeneous product. osti.gov The properties of the resulting material are sensitive to parameters such as the ratio of the metal precursors and the temperature during the coprecipitation process. researchgate.net
Controlled Fabrication of Nanostructured this compound Materials
The fabrication of nanostructured materials has gained significant attention due to their unique properties arising from their high surface-area-to-volume ratio. Various methods have been developed to control the size and morphology of this compound at the nanoscale.
The synthesis of two-dimensional (2D) nanomaterials, such as nanosheets, is of particular interest. One effective strategy for producing this compound nanosheets involves the use of a precursor material that can be converted to the desired phase while retaining its morphology. For example, manganese organic phosphate (Mn-MOP) with a 2D nanosheet morphology can be synthesized via a solvothermal reaction. mdpi.comresearchgate.net This Mn-MOP precursor can then be calcined at a specific temperature, for instance, 550°C, to transform it into manganese pyrophosphate (Mn₂P₂O₇) nanosheets. mdpi.com
The morphology of the initial Mn-MOP precursor can be controlled by adjusting the molar ratio of the reactants, such as the manganese source and the organic phosphonic acid. mdpi.comresearchgate.net By varying this ratio, different morphologies like palm leaf-like structures, nanostrips, or nanosheets can be obtained. mdpi.comresearchgate.net This demonstrates a powerful approach to morphology control, where the structure of the final inorganic nanosheet is dictated by the self-assembly of the organic-inorganic precursor.
Influence of Reaction Kinetics on Material Architecture
The material architecture of this compound (Mn₂P₂O₇), including its morphology, crystallinity, and particle size, is significantly governed by the kinetic parameters of the synthesis process. Control over reaction kinetics during methods such as hydrothermal and solvothermal synthesis allows for the deliberate tailoring of the final product's structural characteristics. Key kinetic factors include reaction temperature, time, and reactant concentration.
Research into the solvothermal synthesis of this compound has demonstrated that both reaction time and temperature are critical variables influencing the compound's microstructure. researchgate.net By carefully manipulating these parameters, specific morphologies can be achieved, such as the formation of flower-like microspheres constructed from numerous nanoplatelets. researchgate.net This hierarchical structuring is a direct result of controlled nucleation and growth rates, which are governed by the kinetic conditions of the reaction.
The principles of kinetic control on material architecture are well-illustrated in the synthesis of other pyrophosphates and related metal oxides under hydrothermal conditions. These examples provide a framework for understanding the processes involved in forming this compound.
Influence of Reaction Temperature: Reaction temperature directly impacts the rate of crystal nucleation and growth. Generally, higher temperatures provide greater thermal energy, which can accelerate reaction rates and lead to the formation of larger, more crystalline particles. mdpi.com Insufficient thermal energy at low temperatures may result in incomplete reactions or the formation of amorphous materials. mdpi.com Conversely, excessively high temperatures can sometimes lead to uncontrolled, rapid crystal growth, which may be undesirable. For instance, in the hydrothermal synthesis of BaCr₂(P₂O₇)₂, increasing the temperature from 170 °C to 240 °C resulted in an increase in the mean particle size from 44.0 nm to approximately 62.0 nm, demonstrating a clear correlation between temperature and particle growth. mdpi.com
Table 1: Effect of Temperature on BaCr₂(P₂O₇)₂ Particle Size
| Reaction Temperature (°C) | Mean Particle Size (nm) |
|---|---|
| 170 | 44.0 |
| 240 | 62.0 |
Influence of Reaction Time: The duration of the synthesis process is another crucial kinetic parameter that affects the evolution of the material's architecture. Initially, a longer reaction time typically allows for more complete crystal growth and can lead to higher crystallinity and larger particle sizes. In the hydrothermal synthesis of ZnMn₂O₄ spinels, extending the reaction time from 6 hours to 18 hours resulted in samples with higher crystallinity and a more well-defined pyramid morphology.
However, prolonged reaction times can also trigger secondary processes like dissolution and recrystallization, a phenomenon known as Ostwald ripening, where larger particles grow at the expense of smaller ones. mdpi.com This can lead to significant changes in particle morphology and size distribution over time. For example, in some pyrophosphate syntheses, a dissolution-recrystallization reaction was observed after 24 hours, which led to a coarsening of the particles. mdpi.com
Table 2: Effect of Reaction Time on ZnMn₂O₄ Properties
| Reaction Time (h) | Crystallinity | Morphology |
|---|---|---|
| 6 | Lower | Less-defined pyramids |
| 12 | Intermediate | Developing pyramids |
| 18 | High | Well-defined pyramids |
By strategically managing these kinetic variables, researchers can direct the synthesis of this compound to produce materials with specific architectural features tailored for various applications.
Crystallographic and Structural Elucidation of Dimanganese Diphosphate Systems
Advanced Diffraction Studies of Dimanganese Diphosphate (B83284) Crystal Structures
X-ray diffraction methods are powerful tools for determining the crystal structure of materials. Both single-crystal and powder X-ray diffraction have been employed to characterize dimanganese diphosphate, providing complementary information about its atomic arrangement and phase purity.
Single-crystal X-ray diffraction (SC-XRD) provides the most precise determination of atomic positions, bond lengths, and bond angles within a crystal lattice. For this compound and its hydrated forms, SC-XRD studies have been crucial in establishing the fundamental structural parameters.
One study on a related system, Ni₂₋ₓMnₓP₂O₇ with x = 0.816, determined the crystal structure to be monoclinic with the space group C2/m. researchgate.net The refinement of the single crystal data for Mn₂P₂O₇·2H₂O, manganese pyrophosphate dihydrate, revealed a monoclinic crystal system. acs.orgkisti.re.kr In this hydrated structure, zig-zag chains of edge-sharing manganese coordination octahedra are a prominent feature. acs.org The two distinct manganese ions, Mn(1) and Mn(2), alternate along these chains. acs.org The pyrophosphate anion exhibits a P-O-P bridge angle of 127.5(2)° and the two phosphate (B84403) groups are approximately 20° from a fully eclipsed conformation. acs.org
Table 1: Crystallographic Data for a Manganese Pyrophosphate Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 6.557(3) |
| b (Å) | 8.738(5) |
| c (Å) | 4.498(3) |
| β (°) | 103.24(1) |
| V (ų) | 240.6(2) |
| Z | 2 |
Data for Ni₁.₁₈₄Mn₀.₈₁₆P₂O₇, which is structurally similar to one of the polymorphs of Mn₂P₂O₇. researchgate.net
Powder X-ray diffraction (PXRD) is an essential technique for identifying crystalline phases and can be used for quantitative phase analysis and crystal structure refinement through the Rietveld method. doitpoms.ac.ukmalvernpanalytical.comncl.ac.uk For this compound, PXRD is routinely used to confirm the formation of the desired crystalline phase after synthesis. researchgate.net The diffraction pattern of Mn₂P₂O₇ can be indexed to a monoclinic system with the space group C2/m. researchgate.net
The Rietveld method is a powerful analytical technique that refines a theoretical line profile against a measured powder diffraction pattern. wikipedia.orgusna.eduias.ac.in This whole-pattern fitting approach allows for the refinement of various parameters, including lattice parameters, atomic positions, and site occupancy factors. wikipedia.orgbgmn.de In the context of this compound, Rietveld refinement of PXRD data has been employed to obtain accurate structural information, especially when large single crystals are not available. rsc.org This method is crucial for studying phase transitions and determining the crystal structure of different polymorphs. youtube.com
Table 2: Unit Cell Parameters for Monoclinic Mn₂P₂O₇ from PXRD
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/m | researchgate.netmaterialsproject.org |
| a (Å) | 6.636 | researchgate.net |
| b (Å) | 8.584 | researchgate.net |
| c (Å) | 4.542 | researchgate.net |
| β (°) | 102.73 | researchgate.net |
Structural Polymorphism and Phase Transitions in this compound Systems
This compound is known to exhibit structural polymorphism, meaning it can exist in different crystal structures depending on the temperature and pressure conditions. researchgate.net The most common polymorphs are designated as α-Mn₂P₂O₇ and β-Mn₂P₂O₇. The β-form is isostructural with thortveitite. researchgate.netcdnsciencepub.com High-temperature and high-pressure studies are often employed to investigate the phase transitions between these polymorphs. aps.orgresearchgate.netsfu.caarxiv.orgsrjpipingindia.comoldcitypublishing.com For instance, many diphosphates of small divalent cations, including manganese, adopt the thortveitite structure at high temperatures. researchgate.netcdnsciencepub.com The transition between polymorphs can involve changes in the coordination environment of the manganese ions and the conformation of the diphosphate groups. researchgate.net
High-pressure synthesis techniques can also lead to the formation of novel polymorphs that may be metastable at ambient conditions. rsc.orgarxiv.orgsrjpipingindia.commpg.de These high-pressure phases can exhibit unique crystal structures and properties. aps.orgresearchgate.net
Coordination Environments and Polyhedral Connectivity of Manganese and Diphosphate Units
In the common monoclinic polymorph of Mn₂P₂O₇, the manganese(II) ions are coordinated to six oxygen atoms, forming distorted MnO₆ octahedra. materialsproject.org These octahedra share edges with three other equivalent MnO₆ octahedra and corners with six PO₄ tetrahedra. materialsproject.org The Mn-O bond distances in these octahedra typically range from 2.16 to 2.34 Å. materialsproject.org
The diphosphate group, P₂O₇, consists of two corner-sharing PO₄ tetrahedra. materialsproject.org These tetrahedra, in turn, share corners with six surrounding MnO₆ octahedra. materialsproject.org The P-O bond lengths within the diphosphate group are not all equivalent; the bridging P-O bond is typically longer than the terminal P-O bonds. acs.org
Interlayer Interactions and Hybrid Organic-Inorganic Structures Involving this compound
Role of Intercalated Ions and Coordinated Water Molecules
In many layered manganese phosphate structures, the space between the inorganic sheets is occupied by various ions and coordinated water molecules. These intercalated species are not passive occupants; they play active roles in charge balancing, structural stabilization, and determining the interlayer spacing.
Organic cations, often protonated amines, are frequently used as templates in the synthesis of hybrid manganese phosphates. These cations neutralize the negative charge of the inorganic [Mn-P-O] macroanions. For instance, in the layered manganese(II) phosphate Mn₃(PO₄)₄·2(H₃NCH₂CH₂)₃N·6(H₂O), protonated tris(2-aminoethyl)amine (B1216632) (TREN) molecules are situated between the manganese phosphate sheets, providing the necessary charge balance. randallcygan.comresearchgate.net This charge-balancing role is fundamental to the formation of stable, neutral hybrid crystals.
Coordinated water molecules are equally vital. They can ligate directly to the manganese(II) centers, completing their coordination spheres. In a two-dimensional manganese(II) coordination polymer, [Mn(μ-DEP)(μ-Cl)(H₂O)₂]n, the manganese ion is six-coordinated in a distorted octahedral geometry, with two coordination sites occupied by water molecules. Similarly, in hydrated manganese (II) phosphate (Mn₃(PO₄)₂-3H₂O), water molecules are shown to be ligated to various manganese atoms within the crystal structure. amazonaws.com The number of these coordinated water molecules can vary, leading to different hydrated phases of manganese phosphates, such as switzerite [Mn₃(PO₄)₂·7H₂O] and hureaulite [Mn₅(PO₃OH)₂(PO₄)₂·4H₂O]. nih.gov The loss of these water molecules, often observed during thermal analysis, can lead to structural transformations. randallcygan.com
The presence of these intercalated ions and water molecules directly influences the distance between the inorganic layers. The size and orientation of the organic cations or the number of layers of water molecules dictate the interlayer spacing, which is a key parameter in the design of materials with specific properties, such as those used for ion exchange or catalysis. randallcygan.com
Table 1: Role of Intercalated Species in Manganese Phosphate Structures
| Intercalated Species | Example Compound System | Primary Role | Secondary Effects |
|---|---|---|---|
| Protonated Organic Amines | Mn₃(PO₄)₄·2(TREN)·6(H₂O) | Charge balancing of the anionic inorganic layers. randallcygan.comresearchgate.net | Acts as a structural template; influences interlayer spacing. |
| Coordinated Water Molecules | [Mn(μ-DEP)(μ-Cl)(H₂O)₂]n | Completes the coordination sphere of the Mn(II) ion. | Participates in hydrogen bonding networks; stabilizes the structure. |
| Hydrated Cations | K₀.₄Mn₀.₈PS₃∙H₂O | Charge balancing and structural stabilization. | Can be exchanged with other ions, allowing for modification of the material. researchgate.net |
Hydrogen Bonding Networks and Structural Stability
The stability of hybrid this compound structures is not solely dependent on ionic interactions but is significantly reinforced by extensive hydrogen bonding networks. These networks involve the intercalated organic cations, coordinated water molecules, and the oxygen atoms of the phosphate groups from the inorganic layers.
In hybrid systems, hydrogen bonds form between the hydrogen atoms of the protonated amines (N-H) or water molecules (O-H) and the oxygen atoms of the phosphate groups (P-O). mdpi.com For example, in Mn₃(PO₄)₄·2(H₃NCH₂CH₂)₃N·6(H₂O), the interlayer stability is primarily accomplished by a complex network of hydrogen bonds between the water molecules and the inorganic macroanions. randallcygan.comresearchgate.net These interactions create a robust three-dimensional supramolecular architecture that links the organic and inorganic components together. mdpi.com
Water molecules are particularly effective in mediating these interactions as they can act as both hydrogen bond donors and acceptors. nih.govelsevierpure.com They can form bridges between the organic cation and the inorganic sheet, or between different parts of the inorganic framework itself. randallcygan.com This bridging capability allows for a flexible yet strong network that can accommodate minor structural changes. The strength of these hydrogen bonds is influenced by factors such as the charge transfer between donor and acceptor orbitals. nih.govelsevierpure.com The collective strength of numerous hydrogen bonds provides the necessary energy to maintain the layered structure. researchgate.netresearchgate.net
Table 2: Characteristics of Hydrogen Bonding in Hybrid Manganese Phosphate Systems
| Hydrogen Bond Type | Donor Group | Acceptor Group | Significance in the Structure |
|---|---|---|---|
| N-H···O | Protonated Amine (e.g., -NH₃⁺) | Phosphate Oxygen (P-O) | Anchors the organic cation to the inorganic layer; contributes to charge stabilization. mdpi.com |
| O-H···O | Water Molecule (H₂O) | Phosphate Oxygen (P-O) | Links water molecules to the inorganic framework, providing interlayer cohesion. randallcygan.comresearchgate.net |
| O-H···O | Water Molecule (H₂O) | Water Molecule (H₂O) | Forms water clusters and bridges within the interlayer space, enhancing network stability. randallcygan.com |
Advanced Spectroscopic and Microscopic Characterization of Dimanganese Diphosphate
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis for Dimanganese Diphosphate (B83284)
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides invaluable insights into the molecular structure and bonding within dimanganese diphosphate. The spectra are characterized by distinct bands corresponding to the vibrations of the diphosphate (P₂O₇) group and the manganese-oxygen (Mn-O) bonds.
The analysis of FTIR and Raman spectra for this compound reveals a centrosymmetric structure, as evidenced by the non-coincidence of many of their respective bands. The spectra are dominated by the internal modes of the P₂O₇⁴⁻ anion.
The vibrational modes of the P₂O₇ group are a key feature of the FTIR and Raman spectra of this compound. These modes can be categorized into stretching and bending vibrations of the P-O-P bridge and the terminal PO₃ groups.
The asymmetric stretching of the P-O-P bridge typically appears as sharp peaks in the infrared spectrum between 863 and 888 cm⁻¹. The symmetric P-O-P stretching vibration is observed in the range of 696 to 719 cm⁻¹. Intense absorption bands located between approximately 987 and 1128 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the O-P-O bonds within the PO₄ building blocks. The fundamental frequency of the PO₄ units also gives rise to strong peaks at 525–565 cm⁻¹.
In Raman spectroscopy, the symmetric P-O stretching modes of the bridge and terminal groups are particularly prominent. For instance, in some pyrophosphates, intense Raman bands around 732 cm⁻¹ and 1060 cm⁻¹ are assigned to the bridge and terminal symmetric P-O stretching modes, respectively. The presence of both symmetric and asymmetric P-O-P stretching vibrations in the spectra points to a bent configuration of the P-O-P bridge.
The lower frequency region of the spectra contains information about the metal-oxygen vibrations. The vibrations involving the Mn-O bonds are typically found at lower wavenumbers, often overlapping with the bending modes of the phosphate (B84403) groups.
Interactive Data Table: Vibrational Modes of this compound
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Assignment |
| Asymmetric P-O-P Stretch | 863 - 888 | FTIR | P₂O₇ Group |
| Symmetric P-O-P Stretch | 696 - 719 | FTIR | P₂O₇ Group |
| Asymmetric/Symmetric O-P-O Stretch | 987 - 1128 | FTIR | PO₄ Unit |
| Fundamental PO₄ Bending | 525 - 565 | FTIR | PO₄ Unit |
| Symmetric P-O Bridge Stretch | ~732 | Raman | P₂O₇ Group |
| Symmetric Terminal P-O Stretch | ~1060 | Raman | PO₃ Group |
Electron Microscopy for Morphological and Microstructural Analysis of this compound
Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of this compound at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information regarding the surface features, particle size, and internal structure of the material.
SEM analysis of this compound often reveals polyhedral grain-like microparticles. The morphology can appear as agglomerations of these grains. For instance, Mn₂P₂O₇ synthesized through the thermal decomposition of MnHPO₄·H₂O shows porosity on the surface of the resulting microparticles. The crystallite size of nanocrystalline this compound can be in the range of 30–100 nm, as determined by techniques that complement SEM, such as X-ray diffraction. One study reported a crystallite size of 31 ± 13 nm for Mn₂P₂O₇ nanoparticles.
TEM is a powerful tool for characterizing the internal structure and morphology of nanomaterials, including this compound nanosheets. TEM images can reveal the sheet-like morphology and provide details about their ordering and structure. For example, in the context of related manganese phosphate compounds, TEM has been used to visualize nanosheets with highly ordered, channel-like morphologies. This level of detail is crucial for understanding the structure-property relationships in these materials, particularly for applications that rely on high surface area and specific crystallographic orientations.
Interactive Data Table: Morphological and Microstructural Properties of this compound
| Property | Observation | Analytical Technique |
| Morphology | Polyhedral grains, agglomerates, porous surfaces | SEM |
| Particle/Crystallite Size | 30 - 100 nm (nanocrystalline) | SEM, XRD |
| 31 ± 13 nm (nanoparticles) | XRD | |
| Microstructure | Nanosheets with ordered, channel-like features (in related compounds) | TEM |
Thermal Analysis for Phase Stability and Decomposition Pathways of this compound
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are critical for understanding the thermal stability, phase transitions, and decomposition behavior of this compound and its precursors. These methods involve monitoring changes in the physical and chemical properties of a material as a function of temperature.
TGA measures the change in mass of a sample as it is heated, providing information about processes such as dehydration, decomposition, and oxidation. DTA measures the temperature difference between a sample and an inert reference material, revealing exothermic and endothermic events like phase transitions and chemical reactions.
The formation of this compound often occurs through the thermal decomposition of precursor compounds like manganese hydrogen phosphate monohydrate (MnHPO₄·H₂O) or manganese(III) phosphate monohydrate. For example, the thermal treatment of MnHPO₄·H₂O at 773 K (500 °C) leads to the formation of Mn₂P₂O₇. Similarly, manganese(III) phosphate monohydrate decomposes to manganese(II) pyrophosphate at 500 °C.
The thermal decomposition of ammonium (B1175870) manganese phosphate monohydrate (NH₄MnPO₄·H₂O) proceeds in three stages: deamination, dehydration, and polycondensation, with the final product being Mn₂P₂O₇. In the case of Mn(H₂PO₂)₂·H₂O, the decomposition to Mn₂P₂O₇ occurs in two main stages, with dehydration occurring between 393 K and 453 K, and a subsequent decomposition step between 603 K and 643 K, as indicated by endothermic peaks in the DTA curve.
TGA curves for the precursors of this compound show distinct weight loss steps corresponding to the removal of water molecules and other volatile components. For instance, the decomposition of Mn(H₂PO₂)₂·H₂O shows two weight loss stages between 303.15 K and 723.15 K. The DTA curves complement the TGA data by showing endothermic peaks corresponding to these weight loss events, indicating the energy absorbed during these processes. In some cases, exothermic events may also be observed, such as the reaction between released gases at high temperatures.
Interactive Data Table: Thermal Decomposition Events Leading to this compound
| Precursor Compound | Temperature Range (K) | Thermal Event | Analytical Technique |
| Mn(H₂PO₂)₂·H₂O | 393 - 453 | Dehydration | TGA/DTA |
| Mn(H₂PO₂)₂·H₂O | 603 - 643 | Decomposition | TGA/DTA |
| MnHPO₄·H₂O | 773 | Formation of Mn₂P₂O₇ | Thermal Treatment |
| MnPO₄·H₂O | > 673 | Formation of Mn₂P₂O₇ | TG-DTG-DTA |
| NH₄MnPO₄·H₂O | - | Deamination, Dehydration, Polycondensation | TGA/DTA |
Advanced Electrochemical Characterization for Functionality Assessment of this compound
Advanced electrochemical techniques are pivotal in evaluating the functional properties of this compound (Mn₂P₂O₇), particularly in applications such as electrocatalysis. These methods probe the material's redox behavior, charge transfer kinetics, and stability under potential bias.
Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are fundamental electroanalytical techniques used to investigate the redox properties of materials like this compound. In these methods, the potential applied to an electrode modified with the material is ramped linearly with time, and the resulting current is measured. While LSV involves a single potential sweep in one direction, CV completes the cycle by sweeping the potential back to the starting point.
These techniques are instrumental in determining the formal redox potentials, studying the kinetics of electron transfer reactions, and assessing the catalytic activity of Mn₂P₂O₇. For instance, in the context of water oxidation catalysis, CV and a related technique, Differential Pulse Voltammetry (DPV), have been employed to characterize Mn₂P₂O₇.
In a typical three-electrode setup for analyzing Mn₂P₂O₇ powder, a glassy carbon electrode is modified with a catalyst ink, which is a sonicated mixture of the Mn₂P₂O₇ powder, a binder like Nafion, and a water-ethanol solution. This serves as the working electrode, alongside a graphite (B72142) rod auxiliary electrode and a saturated Ag/AgCl reference electrode. The experiments are often conducted in a buffered electrolyte, such as a phosphate-buffered saline (PBS) solution (e.g., 0.05 M, pH 7), to maintain stable pH conditions.
Research findings from DPV analysis show a distinct precatalytic oxidation peak for Mn₂P₂O₇, which is attributed to the Mn(II)/Mn(III) redox couple. This peak provides insight into the potential required to initiate the catalytic process. Comparative studies with other manganese phosphates, such as anhydrous manganese phosphate (Mn₃(PO₄)₂), reveal differences in these onset potentials, highlighting the unique electrochemical signature of the diphosphate structure.
Table 1: Comparative Voltammetric Data for Manganese Phosphates in PBS (pH 7)
| Compound | Technique | Observed Feature | Potential (V vs. Ag/AgCl) | Interpretation |
|---|---|---|---|---|
| Mn₂P₂O₇ | DPV | Precatalytic Oxidation Peak | ~1.05 | Onset of Mn(II) to Mn(III) oxidation |
| Mn₃(PO₄)₂ | DPV | Precatalytic Oxidation Peak | ~1.10 | Onset of Mn(II) to Mn(III) oxidation |
Note: Potentials are approximate and can vary with experimental conditions.
The data from these voltammetric studies are crucial for assessing the material's potential as an electrocatalyst, with lower onset potentials generally indicating a more efficient catalytic activity for a given reaction.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties of electrode materials. By applying a small amplitude AC potential perturbation over a wide range of frequencies, EIS can deconstruct the complex electrochemical processes occurring at the electrode-electrolyte interface, such as charge transfer, diffusion, and double-layer capacitance.
For a material like this compound used as an electrode, EIS provides critical data on its functionality. The resulting impedance spectrum, often visualized as a Nyquist plot, can be modeled with an equivalent electrical circuit to quantify key parameters. A typical model, the Randles circuit, includes:
Solution Resistance (Rs): The resistance of the electrolyte.
Charge Transfer Resistance (Rct): The resistance to the electrochemical reaction at the electrode surface. A smaller Rct value generally signifies faster reaction kinetics and better catalytic performance.
Double-Layer Capacitance (Cdl): The capacitance of the electrical double layer formed at the interface.
Warburg Impedance (Zw): Represents the diffusion of reactants to and from the electrode surface.
While specific EIS studies on Mn₂P₂O₇ are not extensively reported, the technique is broadly applied to manganese-based materials. minsocam.orgelsevierpure.com Analysis of Mn₂P₂O₇ would involve fitting the experimental impedance data to an appropriate equivalent circuit. The magnitude of the charge transfer resistance (Rct), represented by the diameter of the semicircle in the Nyquist plot, would be a key indicator of its electrocatalytic efficiency. A lower Rct would suggest more facile electron transfer, a desirable characteristic for a catalyst.
Controlled Potential Electrolysis, also known as chronoamperometry when monitoring current over time at a fixed potential, is a technique used to evaluate the long-term stability and efficiency of an electrocatalyst. By holding the electrode at a constant potential where the catalytic reaction occurs, one can observe the material's ability to sustain catalytic current over extended periods.
This technique is particularly important for assessing the durability of Mn₂P₂O₇ in applications like water splitting. During a typical experiment, the Mn₂P₂O₇-modified electrode is held at a potential sufficient to drive the oxygen evolution reaction (OER), and the current is recorded for several hours. A stable current density over time indicates good catalytic stability, whereas a decaying current suggests degradation of the catalyst or passivation of the electrode surface.
Furthermore, controlled potential electrolysis is essential for determining the Faradaic efficiency of a reaction. This is achieved by quantifying the amount of product generated (e.g., oxygen gas measured by gas chromatography) and comparing it to the theoretical amount expected based on the total charge passed during the electrolysis, as calculated by Faraday's laws. pineresearch.comacs.org Post-electrolysis analysis of the Mn₂P₂O₇ material using techniques like XPS can also provide insights into any changes in its chemical state or composition resulting from the catalytic process.
Other Specialized Characterization Techniques for this compound
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information on the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface.
For this compound, XPS analysis is crucial for confirming its stoichiometry and the oxidation state of manganese. The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment.
High-resolution XPS spectra of Mn₂P₂O₇ typically show the presence of manganese, phosphorus, and oxygen. The Mn 2p spectrum is particularly informative. It consists of a spin-orbit doublet, Mn 2p₃/₂ and Mn 2p₁/₂. The binding energy of the Mn 2p₃/₂ peak for Mn₂P₂O₇ is consistent with manganese being in the +2 oxidation state. ossila.com The P 2p spectrum confirms the presence of phosphorus in the phosphate environment, and the O 1s spectrum corresponds to oxygen in the diphosphate anion (P₂O₇⁴⁻).
XPS is also used to analyze the material after electrochemical testing, such as controlled potential electrolysis, to detect any changes in the surface chemistry. For Mn₂P₂O₇, post-electrolysis XPS can reveal if the Mn(II) has been oxidized to higher valence states (e.g., Mn(III) or Mn(IV)), which may act as the true catalytic species in oxidation reactions.
Table 2: Typical XPS Binding Energies for Mn₂P₂O₇
| Spectral Region | Peak | Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| Mn 2p | Mn 2p₃/₂ | ~641.5 | Mn(II) |
| Mn 2p | Mn 2p₁/₂ | ~653.3 | Mn(II) |
| P 2p | P 2p | ~133.0 | P(V) in Diphosphate |
| O 1s | O 1s | ~531.0 | O in Diphosphate |
Note: Binding energy values can have slight variations depending on instrument calibration and sample charging.
Magnetic susceptibility measurements provide valuable information about the electronic structure and magnetic interactions between the metal ions in a compound. This compound contains Mn(II) ions, which are high-spin d⁵ ions with unpaired electrons, making the material paramagnetic at higher temperatures.
Studies of the magnetic susceptibility of Mn₂P₂O₇ as a function of temperature have been conducted from as low as 4.2 K up to 300 K. cdnsciencepub.com These measurements reveal that this compound transitions from a paramagnetic state to an antiferromagnetically ordered state at a low temperature. cdnsciencepub.comresearchgate.net The temperature at which this transition occurs is known as the Néel temperature (Tₙ).
Table 3: Magnetic Properties of this compound (Mn₂P₂O₇)
| Property | Value | Description |
|---|---|---|
| Magnetic Ordering | Antiferromagnetic | At low temperatures, the magnetic moments of adjacent Mn(II) ions align in an antiparallel fashion. |
The antiferromagnetic behavior indicates that there are superexchange interactions between the Mn(II) ions, mediated by the oxygen atoms of the diphosphate groups. Neutron diffraction studies have further elucidated the specific spin arrangement in the ordered state, showing ferromagnetic sheets of spins that are aligned antiferromagnetically with respect to the neighboring sheets. researchgate.net This detailed magnetic characterization is fundamental to understanding the material's solid-state properties.
Theoretical and Computational Chemistry Investigations of Dimanganese Diphosphate
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) has become a primary method for computing the electronic structure of solid-state materials. arxiv.orgneurips.cc It allows for the calculation of ground-state properties by modeling the effects of exchange and correlation among electrons. arxiv.org DFT calculations are instrumental in predicting the structural, electronic, and magnetic properties of compounds like dimanganese diphosphate (B83284).
The electronic band structure and density of states (DOS) are fundamental properties that determine the electrical conductivity of a material. While specific DFT studies exclusively on Mn₂P₂O₇ are not abundant in the reviewed literature, analysis of closely related pyrophosphate compounds, such as Li₂MnP₂O₇, offers significant insights.
First-principle calculations performed on Li₂MnP₂O₇ using both the local density approximation (LDA) and the LDA+U frameworks show that it is a charge-transfer insulator. researchgate.net The electronic density of states analysis reveals a large band gap of 4.183 eV, which is primarily contributed by the O-2p and Mn-3d states. researchgate.net This indicates that materials in this family, including dimanganese diphosphate, are expected to have poor electronic conductivity. researchgate.net The top of the valence band is mainly composed of O-2p states, while the bottom of the conduction band is dominated by Mn-3d states. This electronic configuration is typical for many transition metal oxides and phosphates.
| Property | Computational Method | Calculated Value | Key Contributing Orbitals |
|---|---|---|---|
| Band Gap | LDA+U | 4.183 eV | O-2p and Mn-3d |
| Electronic Character | LDA+U | Charge-transfer insulator | N/A |
Understanding the charge density distribution is key to deciphering the nature of chemical bonds and the dynamics of electron transfer within a material. DFT calculations are used to generate charge density difference plots and the Electron Localization Function (ELF), which provide a visual and quantitative measure of electron distribution. researchgate.netcam.ac.ukwikipedia.orgtaylorandfrancis.com The ELF, for instance, is a measure of the likelihood of finding an electron near a reference electron, which helps to distinguish between covalent bonds, ionic bonds, and lone pairs in a chemically intuitive way. wikipedia.org
In systems like manganese phosphates, charge density analysis can reveal how charge is redistributed upon doping or ion insertion. For example, in a study of Mn/F dual-doped Na₄Fe₃(PO₄)₂P₂O₇, DFT calculations of charge density difference showed how doping optimizes the electron spin states, which in turn enhances sodium storage capabilities. researchgate.net Similar analyses on this compound could elucidate the pathways for ion diffusion and electron transfer, which are critical for its performance in applications such as batteries. These calculations can map regions of electron accumulation and depletion, providing insights into the reactivity and stability of different crystal facets.
Molecular Modeling and Simulation Approaches for this compound Systems
Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are essential for studying the dynamic behavior of materials over time. rsc.org These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms.
Developing accurate force fields for systems containing polyphosphates and transition metals like manganese is a significant challenge. umich.edu The popular AMBER force field, for example, has required specific parameterization for polyphosphorylated molecules to accurately reproduce their conformational and dynamic behavior. umich.edu The process involves fitting parameters for partial charges, bond angles, and torsions to high-level quantum mechanics calculations. umich.edu Similarly, specific parameters have been developed for manganese-containing metalloproteins to be used in MD simulations. researchgate.net For this compound, a similar hierarchical approach would be necessary, starting with model compounds to derive robust parameters that can then be applied to simulate the bulk material and its interfaces.
Such simulations can be used to study various phenomena, including:
Ion Diffusion: MD simulations can track the movement of ions (e.g., Li⁺) through the Mn₂P₂O₇ crystal lattice, which is crucial for understanding its function as a battery electrode. rsc.org
Structural Transformations: Simulations can model phase transitions and the amorphization that can occur during processes like lithium insertion. rsc.org
Thermal Properties: MD can be used to calculate thermal conductivity and stability at different temperatures.
Prediction of Redox Potentials and Catalytic Activity
The ability of manganese to cycle between different oxidation states (primarily Mn²⁺/Mn³⁺) is central to the electrochemical and catalytic properties of this compound. DFT calculations provide a powerful means to predict the redox potentials associated with these transitions. researchgate.netyoutube.comrsc.org The standard redox potential can be calculated using a thermodynamic cycle (Born-Haber cycle) that combines gas-phase free energies with solvation free energies of the oxidized and reduced species. researchgate.net
While specific calculated redox potentials for Mn₂P₂O₇ were not found in the reviewed literature, the methodology is well-established. For manganese complexes, DFT functionals like PBE have shown excellent agreement with experimental values. researchgate.net Predicting the redox potential of Mn₂P₂O₇ is vital for assessing its suitability as a cathode material in batteries, as this potential directly relates to the cell's voltage.
Furthermore, computational methods are increasingly used to screen for and understand catalytic activity. researchgate.netnwo.nlresearchgate.net DFT can be used to model the adsorption of reactants onto the surface of Mn₂P₂O₇, calculate the energy barriers for reaction steps, and identify the active sites. This approach can elucidate reaction mechanisms and guide the design of more efficient catalysts. researchgate.net
| Step | Description | Computational Method |
|---|---|---|
| 1 | Optimize the geometry of the oxidized and reduced species in the gas phase. | DFT |
| 2 | Calculate the gas-phase Gibbs free energy of both species. | DFT with frequency calculations |
| 3 | Calculate the solvation free energy of both species using a continuum solvent model. | DFT with PCM/COSMO |
| 4 | Calculate the Gibbs free energy of the redox half-reaction in solution. | Thermodynamic Cycle |
| 5 | Calculate the redox potential using the Nernst equation, referencing a standard electrode. | N/A |
Computational Insights into Reaction Mechanisms
Computational chemistry offers a window into the detailed steps of chemical reactions, providing insights that are often inaccessible to experimental techniques alone. nih.govrsc.org For this compound, understanding the reaction mechanisms is key to optimizing its performance in various applications, such as in lithium-ion batteries.
In the broader context of manganese catalysis, DFT has been instrumental in elucidating complex reaction mechanisms, such as C-H oxidation and dioxygen activation. researchgate.netnih.gov These studies explore different spin states and reaction pathways, identifying rate-limiting steps and the nature of the active catalytic species. nih.gov The principles and methods from these studies are directly applicable to investigating the potential catalytic activity of this compound.
Integration of Machine Learning with Computational Chemistry for Predictive Material Design
For a material like this compound, ML can be applied in several ways:
Property Prediction: An ML model can be trained on a database of known phosphate (B84403) compounds to predict properties like band gap, stability, and ionic conductivity for new or modified Mn₂P₂O₇ structures. mdpi.comrsc.org
Screening of Dopants: Machine learning can rapidly screen a large number of potential dopants to identify candidates that might enhance the electronic conductivity or ion mobility of this compound.
Inverse Design: Advanced ML models, such as generative models, can be used for inverse design, where a desired set of properties is specified, and the model proposes new material compositions and structures that are likely to exhibit those properties. mdpi.com
A recent study successfully used an ML model trained on the Materials Project database to discover new manganese-based stable magnetic materials, significantly reducing the number of computationally expensive DFT calculations required. researchgate.net A similar workflow could be established for manganese pyrophosphates to accelerate the search for materials with optimal electrochemical properties for energy storage applications.
| Phase | Description | Tools and Techniques |
|---|---|---|
| 1. Data Generation | Perform high-throughput DFT calculations on a range of pyrophosphate structures (including doped Mn₂P₂O₇) to generate a database of structures and their properties (e.g., formation energy, band gap). | DFT (e.g., VASP, Quantum Espresso), Materials Databases (e.g., Materials Project) |
| 2. Feature Engineering | Convert the atomic structures into numerical descriptors (features) that the ML model can understand. | Compositional, structural, and electronic fingerprints |
| 3. Model Training | Train an ML model (e.g., Random Forest, Gradient Boosting, Neural Network) to learn the relationship between the features and the target properties. researchgate.net | Scikit-learn, TensorFlow, PyTorch |
| 4. Predictive Screening | Use the trained model to predict the properties of a vast number of hypothetical candidate materials. | High-throughput screening frameworks |
| 5. Validation | Perform DFT calculations on the most promising candidates identified by the ML model to validate the predictions. researchgate.net | DFT |
Mechanistic Studies of Dimanganese Diphosphate in Chemical and Electrochemical Processes
Reaction Mechanisms in Electrocatalytic Water Oxidation (Oxygen Evolution Reaction) by Dimanganese Diphosphate (B83284)
The electrocatalytic oxidation of water to produce molecular oxygen, known as the oxygen evolution reaction (OER), is a cornerstone of several renewable energy technologies. Dimanganese diphosphate has been investigated as a catalyst for this reaction, with studies revealing a complex interplay of its structural and electronic properties.
The catalytic activity of manganese phosphates in water oxidation is fundamentally linked to the coordination environment of the manganese centers. The geometry of the Mn sites dictates how water molecules, the primary reactants, bind and react. In materials like hydrated manganese(II) phosphate (B84403) (Mn₃(PO₄)₂·3H₂O), the presence of bulky phosphate polyhedra creates a less-ordered and flexible geometry around the Mn centers. acs.org This structural flexibility is critical as it can stabilize key intermediates during the catalytic cycle. acs.org
Coordinated water molecules are not merely passive participants; they are integral to the reaction mechanism. nih.govresearchgate.net These molecules can act as the direct source of oxygen atoms and protons. Research on various coordination complexes suggests that introducing more coordinated water molecules can facilitate an optimized intramolecular oxygen coupling process, thereby enhancing reaction kinetics. nih.gov In this compound, the highly asymmetric geometry of the Mn centers creates accessible active sites where water molecules can coordinate. ccspublishing.org.cnrsc.org This coordination is the initial step for the subsequent oxidation events. The ability of the catalyst's metal center to readily re-coordinate with water molecules is also crucial for sustaining the catalytic cycle and resisting degradation. nih.gov
A central feature of the OER mechanism in manganese-based catalysts is the sequential oxidation of manganese ions. The process typically involves the progression from Mn(II) through Mn(III) and Mn(IV) states, and in some cases, even to Mn(V). nih.govresearchgate.net For this compound, the catalytic cycle begins with the oxidation of the initial Mn(II) centers.
Spectroscopic and electrochemical studies have provided direct evidence for these oxidation state changes. The presence of Mn(III) as a crucial intermediate during electrolysis has been identified in both Mn₂P₂O₇ and Mn₃(PO₄)₂. ccspublishing.org.cn The highly asymmetric crystal structure of Mn₂P₂O₇ is particularly effective at stabilizing the Jahn-Teller distorted Mn(III) species, which promotes the formation of abundant active centers for water oxidation. acs.orgccspublishing.org.cnrsc.org This stabilization is a key factor in its superior catalytic performance compared to other manganese phosphates with more symmetric coordination environments. ccspublishing.org.cn Further oxidation leads to the formation of high-valent Mn(IV) and potentially Mn(V)=O species, which are believed to be the active intermediates responsible for the critical O-O bond formation step. nih.govresearchgate.netacs.org The entire process is a series of proton-coupled electron transfer (PCET) events, where the removal of an electron from the manganese center is accompanied by the release of a proton from a coordinated water molecule. researchgate.net
| Catalyst | Observed Overpotential | Conditions |
| (EDAI)(H₂O)MnPi | 520 mV | @ 1 mA·cm⁻² in neutral solution |
| (EDAI)MnPi | 610 mV | @ 1 mA·cm⁻² in neutral solution |
| (H₂O)MnPi | 580 mV | @ 1 mA·cm⁻² in neutral solution |
| This table presents comparative overpotential data for different manganese phosphate nanosheets, highlighting the enhanced performance of the material with a rich hydrogen-bonding network. Data sourced from pku.edu.cn. |
Inspired by the natural oxygen-evolving complex in Photosystem II, where a network of hydrogen bonds plays a critical role, researchers have investigated similar effects in synthetic catalysts. epa.govresearchgate.net In manganese phosphate nanosheets, the presence of intercalated water molecules and organic ions can form an extensive and continuous hydrogen-bonding network. pku.edu.cnepa.gov
Mechanisms of Superoxide (B77818) Disproportionation and Catalytic Removal by Manganese Diphosphate
Manganese complexes, including manganese phosphates, are known to play a role in mitigating oxidative stress by catalyzing the disproportionation of superoxide (O₂⁻), a reactive oxygen species. This reaction converts two superoxide radicals into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
Studies have shown that while several manganese complexes can react with superoxide, not all do so catalytically. nih.govacs.org Manganous phosphate, specifically, has been identified as a unique and effective catalyst for superoxide removal at physiologically relevant concentrations. acs.org The mechanism is distinct from that of superoxide dismutase (SOD) enzymes. It proceeds through the following steps:
A Mn(II)-phosphate complex reacts rapidly with a superoxide molecule to form a transient MnO₂⁺ intermediate. acs.orgresearchgate.net
This intermediate then undergoes a second-order reaction with another MnO₂⁺ intermediate. acs.org
This disproportionation step regenerates the Mn(II)-phosphate complex and produces dioxygen and hydrogen peroxide. acs.org
In contrast, manganese pyrophosphate reacts with superoxide to form a stable Mn(III)-pyrophosphate complex, which does not readily turn over, thus halting the catalytic cycle. nih.govacs.org The ability of the manganese phosphate complex to catalytically disproportionate superoxide is attributed to the specific reactivity of the MnO₂⁺-phosphate intermediate. acs.org This catalytic mechanism provides a chemical basis for the observed protective effects of manganese against superoxide-induced toxicity in biological systems. nih.gov
Mechanistic Aspects of Ion Intercalation and Charge Storage in Energy Devices
This compound and related materials are also promising electrodes for energy storage devices like lithium-ion and sodium-ion batteries. Their charge storage capability relies on the ability to host guest cations within their crystal structure.
The mechanism of charge storage in Mn₂P₂O₇ electrodes is often a hybrid process involving both ion intercalation and conversion reactions. researchgate.netresearchgate.net
Intercalation: This process involves the insertion and extraction of cations (e.g., Li⁺, Na⁺, Mg²⁺) into the host lattice of the manganese diphosphate. researchgate.netresearchgate.netresearchgate.net This insertion is accompanied by the reduction of the manganese centers (e.g., Mn²⁺ to a lower effective valence state or disproportionation products) to maintain charge neutrality. The process is reversed during charging. The open framework of some phosphate materials can facilitate this reversible ion movement. researchgate.net
Conversion Reaction: This is a more profound transformation where the intercalating ion reacts chemically with the electrode material, leading to the formation of new phases. For Mn₂P₂O₇ reacting with lithium, a possible reaction involves the decomposition of the pyrophosphate structure to form metallic manganese (Mn⁰) and a lithium phosphate matrix (e.g., Li₃PO₄). researchgate.net This type of reaction can offer a higher capacity than intercalation alone, as it involves the transfer of more electrons per formula unit.
| Electrode Material | Initial Reversible Capacity (Li-ion) | Reference |
| Mn₂P₂O₇ | 330–440 mAh g⁻¹ | researchgate.net |
| Amorphous Manganese Phosphate (AMP) | 253.4 mAh g⁻¹ (Na-ion) | researchgate.net |
| This table summarizes the reported charge storage capacities for manganese phosphate-based electrode materials, indicating their potential in battery applications. Note that conditions and guest ions differ. |
Lithium Ion Migration Pathways in Related Manganese Phosphates
The performance of lithium-ion batteries is critically dependent on the mobility of lithium ions within the cathode material. In manganese phosphates, particularly those with an olivine (B12688019) structure like Lithium Manganese Phosphate (LiMnPO₄), Li⁺ ion migration is a key area of study. rsc.orgrsc.org Atomic simulations and theoretical studies have identified specific pathways for lithium ion diffusion.
Primarily, Li⁺ ion migration in olivine phosphates is understood to occur along one-dimensional channels. researchgate.net Research has focused on two main migration routes rsc.orgrsc.orgresearchgate.net:
Path A: A low-energy pathway where lithium ions move between adjacent lithium sites in the sciopen.com direction, parallel to the b-axis of the crystal structure. rsc.org
Path B: A medium-energy pathway along the acs.org direction, parallel to the c-axis. rsc.org
A third potential path, Path C, in the nih.gov direction, is generally considered less feasible due to a significantly longer migration distance and a higher energy barrier. rsc.org The one-dimensional nature of Li⁺ ion diffusion in these materials is a known factor contributing to their relatively poor ionic conductivity, which researchers aim to overcome. rsc.org
Strain engineering has been explored as a method to enhance ionic conductivity by reducing the energy barriers for migration. rsc.orgrsc.org Studies have shown that applying biaxial tensile strain perpendicular to the migration path can be beneficial. Specifically, strain along the b-axis has a dominant effect on lowering the energy barrier for Li⁺ movement. rsc.orgrsc.org Furthermore, creating superlattices, such as those alternating layers of (LiFePO₄)ₙ and (LiMnPO₄)ₘ, can also influence the migration energy. For instance, a superlattice with a 3:1 ratio of LFP to LMP, alternating along the (010) orientation, has been found to yield the lowest migration energy barrier for the primary Path A. rsc.orgrsc.org
| Migration Path | Crystal Direction | Relative Energy Barrier | Description |
|---|---|---|---|
| Path A | sciopen.com (parallel to b-axis) | Low | The primary and most favorable pathway for Li⁺ ion diffusion. rsc.org |
| Path B | acs.org (parallel to c-axis) | Medium | A secondary, less favorable pathway. Lowering its energy barrier is a research goal to improve trans-channel migration. rsc.org |
| Path C | nih.gov | High | Considered difficult for Li⁺ ion diffusion due to a long migration path and high energy barrier. rsc.org |
Bond Cleavage and Degradation Mechanisms Involving Manganese Diphosphate
The degradation of manganese phosphate compounds involves complex bond cleavage and disproportionation reactions. Studies on various manganese phosphate systems reveal mechanisms driven by redox processes and interactions with other molecules.
One area of research has focused on the degradation of organophosphonates, such as glyphosate, in the presence of manganese oxides. acs.org These studies provide insight into the cleavage of both Carbon-Phosphorus (C-P) and Carbon-Nitrogen (C-N) bonds. The preference for which bond breaks can depend on the ratio of the organophosphonate to the manganese oxide. acs.org Isotope tracing experiments have confirmed that during the degradation process where the C-P bond is broken, an oxygen atom from water is incorporated into the resulting phosphate molecule. acs.org Density Functional Theory (DFT) calculations suggest that the C-P bond can be cleaved by nucleophilic attack from water, hydroxide (B78521) ions (OH⁻), or hydroxyl radicals (•OH), with the energy barrier being lowest when radical species are involved. acs.org
In aqueous phosphate media, high-valent manganese complexes can undergo disproportionation. For example, the mixed-valence dimer [Mn(III)Mn(IV)(μ-O)₂(bpy)₄]³⁺ has been shown to disproportionate in aqueous phosphoric acid. dtic.mil This reaction yields a manganese(IV) product and a polymeric manganese(III) product. dtic.mil The Mn(III) species itself can further disproportionate to the mixed-valence dimer and Mn(II) when dissolved in a phosphate buffer. dtic.mil Such reactions highlight the chemical instability and reactivity of certain manganese phosphate complexes, where the manganese centers change oxidation states, leading to the formation of different, more stable products. dtic.mil The formation of manganese-phosphate coatings for corrosion resistance is another area where degradation and transformation are relevant. The chemical structure of these coatings can change under different formation conditions, such as temperature and pressure, indicating a transformation of the phosphate compounds involved. tandfonline.com
Phosphate Sorption Mechanisms on Manganese Oxide/Phosphate Surfaces
The interaction between phosphate ions and manganese-containing surfaces is a critical process in various environmental and industrial contexts. The sorption of phosphate onto manganese oxides is governed by several factors, including pH, surface charge, and the presence of other ions in the solution. acs.orgacs.org
Manganese oxides, such as δ-MnO₂, typically have a low point of zero charge (pHZPC), meaning their surfaces carry a negative charge at neutral pH. tuni.fi Despite this, they can act as effective adsorbents for anions like phosphate. acs.org The sorption of phosphate onto manganese oxide surfaces generally increases as the pH decreases. acs.orgtuni.fi This is because at lower pH, the surface becomes more protonated and thus more positively charged, increasing its affinity for phosphate anions. acs.org
The presence of cations, particularly divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺), can significantly enhance phosphate adsorption, especially at pH values above 4. acs.orgtuni.fi This enhancement is attributed to changes in the surface charge of the manganese oxide and the speciation of phosphate in the solution due to the presence of these cations. acs.orgtuni.fi
The mechanism of sorption can involve the formation of outer-sphere complexes, where the phosphate ion is attracted to the surface without direct bonding to the manganese centers. acs.org However, at lower pH, the formation of inner-sphere complexes, where there is direct coordination between the phosphate and the manganese on the surface, is also proposed. acs.org Recent studies also highlight the role of structural oxygen vacancies on the manganese oxide surface. A higher ratio of oxygen vacancies can provide sites of positive electrostatic attraction, enhancing the sorption of phosphate ions. helsinki.fi This suggests that covalent chemical reactions play a dominant role in the sorption process, especially on materials specifically synthesized to have a high density of such vacancies. helsinki.fi
| Factor | Effect on Phosphate Sorption | Underlying Mechanism |
|---|---|---|
| Decreasing pH | Increases sorption | Increased positive surface charge due to protonation, enhancing attraction of phosphate anions. acs.orgtuni.fi |
| Presence of Ca²⁺ and Mg²⁺ | Enhances sorption (at pH > 4) | Alters the surface charge of the manganese oxide and the solution speciation of phosphate. acs.orgtuni.fi |
| Presence of Sulfate (SO₄²⁻) and Humic Acid | Suppresses sorption (at low pH) | Competition for adsorption sites. acs.org |
| Structural Oxygen Vacancies | Enhances sorption | Provide sites of positive electrostatic attraction, promoting covalent chemical bonding with phosphate ions. helsinki.fi |
Applications of Dimanganese Diphosphate in Advanced Materials Science
Electrochemical Energy Storage Applications of Dimanganese Diphosphate (B83284)
The demand for efficient and stable energy storage systems has driven research into novel electrode materials. Dimanganese diphosphate and its derivatives have emerged as promising candidates for use in both pseudocapacitors and rechargeable batteries.
Pseudocapacitors store charge through fast and reversible Faradaic redox reactions occurring at or near the electrode surface, offering a bridge between traditional electrostatic capacitors and batteries. This compound has been investigated as a pseudocapacitive material, demonstrating its ability to store charge effectively.
In one study, a two-dimensional manganese organic phosphate (B84403) derivative was synthesized and converted to manganese pyrophosphate (Mn₂P₂O₇) through calcination at 550 °C. This material exhibited notable pseudocapacitive behavior. When tested in a 3 M KOH electrolyte, the Mn₂P₂O₇ electrode delivered a superior specific capacitance, indicating its potential for supercapacitor applications. The performance is attributed to Faradaic redox reactions, as evidenced by cyclic voltammetry profiles.
Electrochemical Performance of Mn₂P₂O₇ Pseudocapacitor Electrode
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Specific Capacitance | 230.9 F g⁻¹ | at 0.5 A g⁻¹ in 3 M KOH | acs.org |
Aqueous batteries, particularly those using zinc-ions (AZIBs), are gaining attention for large-scale energy storage due to their inherent safety, low cost, and environmental friendliness. Manganese-based compounds are among the most promising cathode materials for these systems. Research has indicated the potential of manganese phosphates in this area. For instance, ammonium (B1175870) manganese(3+) diphosphate has been noted as a relevant material for investigation as a cathode in aqueous zinc-ion batteries. An in-situ electrochemical strategy can be employed to create manganese defects, which in turn activates the material, leading to reversible discharge capacity and impressive cycling stability. The energy storage mechanism in such systems involves the reversible insertion and de-insertion of charge-carrying ions from the aqueous electrolyte into the crystal structure of the manganese diphosphate cathode.
While the outline focuses on doping, the primary application of this compound (Mn₂P₂O₇) in lithium-ion batteries (LIBs) has been its direct use as an electrode material, particularly as an anode. Transition metal pyrophosphates have attracted attention as next-generation anode materials because of their potential for high capacity. researchgate.net
Several studies have demonstrated the performance of Mn₂P₂O₇ as an anode. Synthesized via methods like solvothermal or hydrothermal-microwave techniques, these materials have shown promising electrochemical properties. researchgate.netucl.ac.uk For example, a Mn₂P₂O₇ material prepared via a novel synthesis route delivered a high initial discharge capacity of 864.6 mAh/g and maintained a capacity of 482.5 mAh/g after 200 cycles. researchgate.net Another study reported a stable discharge capacity of around 390 mAh/g after 20 cycles. researchgate.net
In a related context, lithium manganese pyrophosphate (Li₂MnP₂O₇), a derivative, has been explored as a high-voltage cathode material. It exhibits reversible electrochemical activity around 4.0 V vs. Li/Li⁺, leveraging the Mn²⁺/Mn³⁺ redox couple. This demonstrates the versatility of the manganese pyrophosphate framework in different battery configurations.
Electrochemical Performance of Manganese Pyrophosphates in Li-Ion Batteries
| Compound | Electrode Type | Initial Discharge Capacity (mAh/g) | Capacity Retention | Current Density | Source |
|---|---|---|---|---|---|
| Mn₂P₂O₇ | Anode | 864.6 | 482.5 mAh/g after 200 cycles | 0.1 mA/g | researchgate.net |
| Mn₂P₂O₇ | Anode | - | Stable at ~390 mAh/g after 20 cycles | - | researchgate.net |
| Li₂MnP₂O₇ | Cathode | - | Reversible activity at ~4.0 V | - | ucl.ac.uk |
Catalysis and Electrocatalysis by this compound
The catalytic activity of manganese compounds is well-established, inspired by the manganese-based cluster in Photosystem II that oxidizes water in nature. This compound is being explored for its catalytic and electrocatalytic properties, particularly in water oxidation and biomimetic systems.
Developing efficient and robust water oxidation catalysts (WOCs) that operate under neutral pH conditions is a critical challenge for artificial photosynthesis and renewable fuel production. Manganese pyrophosphate has been identified as a promising catalyst in this domain, exhibiting superior performance compared to manganese oxides at neutral pH.
The catalytic prowess of the pyrophosphate structure is linked to its ability to facilitate the necessary redox transformations of manganese. Research on the related compound lithium manganese pyrophosphate (Li₂MnP₂O₇) provides further insight. This material was shown to be an effective WOC at pH 7.0. The study highlighted the role of the phosphate groups in stabilizing manganese intermediates and facilitating the catalytic cycle of water oxidation.
Biomimetic catalysis involves creating synthetic molecules that mimic the function of natural enzymes. Manganese plays a crucial role in biological antioxidant enzymes like superoxide (B77818) dismutase (SOD), which protects cells from damage by reactive oxygen species (ROS) such as the superoxide radical.
Manganese complexes, including pyrophosphates, are studied as potential mimics of these enzymes. Research has shown that manganese(III) pyrophosphate complexes can be involved in processes related to oxidative stress. These synthetic catalysts are designed to scavenge superoxide radicals, converting them into less harmful molecules. This functionality is critical for developing therapeutic agents against diseases linked to oxidative stress. The study of these manganese-based systems helps elucidate the structural and electronic factors that govern the reactivity of the manganese centers, drawing inspiration from the catalytic site of natural SOD.
Electrocatalytic Oxidation of Organic Compounds
The capacity of manganese-based materials to act as catalysts in oxidation reactions is well-documented, stemming from the ability of manganese to exist in multiple oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺). This property is central to its function in electrocatalysis, where the material facilitates the transfer of electrons to oxidize target substrates. This compound, in particular, has been noted as an active catalyst for oxidative performance, leveraging the rich redox chemistry of its manganese centers. researchgate.net While extensive research has focused on its role in water oxidation (oxygen evolution reaction), its application in the oxidation of organic compounds is a developing area. researchgate.net
Research has demonstrated the catalytic potential of manganese phosphate complexes in sophisticated organic synthesis. In one notable example, a chiral manganese phosphate species was shown to be a key catalyst in a relay catalysis system. This system first involved the aerobic oxidation of 2-alkyl-substituted phenols to create a transient ortho-quinone methide, a reaction catalyzed by a manganese(III) species. Subsequently, a chiral manganese phosphate, MnL₂X*, catalyzed the asymmetric Michael addition of β-dicarbonyl compounds to this intermediate, leading to the synthesis of 4H-chromenes. nih.gov This showcases the ability of manganese phosphate structures to facilitate complex organic transformations.
The broader family of manganese compounds, especially manganese oxides, is widely used for the catalytic degradation of organic pollutants, such as dyes. researchgate.netresearchgate.net These processes often involve the generation of highly reactive oxygen species that break down complex organic molecules. nih.gov While the mechanisms may differ, the underlying principle of leveraging manganese's redox activity is shared. For this compound, its structural stability, derived from the strong polyanionic (P₂O₇)⁴⁻ framework, is a significant advantage, potentially offering enhanced durability as a catalyst support compared to simpler oxides. researchgate.net
Table 1: Research Findings on Manganese-Based Catalysts in Organic Oxidation
| Catalyst Type | Organic Substrate | Key Finding | Reference |
|---|---|---|---|
| Chiral Manganese Phosphate | β-dicarbonyls and 2-alkyl-phenols | Catalyzed an asymmetric Michael addition as part of a relay catalysis system for synthesizing 4H-chromenes. | nih.gov |
| Manganese(V) Nitrido Complex | Alkenes, Alcohols, Alkanes | Demonstrated effective catalytic oxidation of various organic substrates, acting as a Lewis acid. | cityu.edu.hk |
| Manganese Dioxide (MnO₂) Nanoflowers | Rhodamine B (RhB) Dye | Achieved 99.0% removal efficiency in 10 minutes under acidic conditions through oxidative degradation. | researchgate.net |
Materials for Environmental Remediation
The potential of this compound in environmental remediation stems from the combined properties of its constituent phosphate and manganese ions. Phosphate-based materials are known for their utility in sequestering heavy metals from wastewater, while manganese oxides are recognized for their high adsorption capacity and catalytic activity against various pollutants. rsc.orgphosphorusplatform.eu
Phosphate materials can effectively immobilize heavy metals through precipitation reactions, forming stable and insoluble metal phosphate compounds. phosphorusplatform.eu This mechanism is a widely used strategy for treating industrial and urban wastewater containing toxic metal ions like lead, cadmium, copper, and zinc. rsc.orgphosphorusplatform.eu
Concurrently, manganese oxides (such as δ-MnO₂) exhibit a strong affinity for adsorbing heavy metals due to their numerous active surface sites and low point of zero charge. rsc.org They can effectively remove contaminants like lead (Pb), cadmium (Cd), cobalt (Co), and zinc (Zn) from aqueous solutions. rsc.orgrsc.org Furthermore, manganese oxides can act as catalysts in advanced oxidation processes (AOPs) to degrade persistent organic pollutants, including synthetic dyes. researchgate.netresearchgate.netmdpi.com The catalytic action involves the generation of reactive oxygen species that mineralize the organic molecules into less harmful substances. nih.govmdpi.com
Although direct studies focusing solely on Mn₂P₂O₇ for environmental remediation are not extensively documented, its composite nature suggests a dual-function potential. It could theoretically act as both an adsorbent and a precipitation agent for heavy metals, while the manganese centers could offer catalytic sites for the degradation of organic contaminants. The robust pyrophosphate structure could provide a durable platform for these remedial actions, making it a material worthy of further investigation in wastewater treatment and soil remediation applications.
Table 2: Remediation Mechanisms of Related Materials
| Material Class | Pollutant Type | Mechanism of Action | Key Advantage | Reference |
|---|---|---|---|---|
| Phosphate Compounds | Heavy Metals (Pb, Cd, Zn, etc.) | Precipitation | Formation of stable, insoluble metal phosphates. | phosphorusplatform.eu |
| Manganese Oxides (δ-MnO₂) | Heavy Metals (Pb, Co, Cu, etc.) | Adsorption, Ion Exchange | High surface area and numerous active sites. | rsc.org |
Thermal Energy Storage Materials
Thermal energy storage (TES) is a critical technology for improving the efficiency of energy systems, particularly those involving intermittent sources like solar power. Sensible heat storage, which involves storing thermal energy by changing the temperature of a material without a phase change, is a common approach. proakademia.eunorvento.com The effectiveness of a sensible heat storage material is primarily determined by its specific heat capacity, thermal stability, and operating temperature range. proakademia.eu
This compound belongs to the pyrophosphate family of materials, which have been investigated for their thermal properties. Studies on related compounds, such as magnesium pyrophosphate (Mg₂P₂O₇) and mixed systems like (Mg₁₋ₓMnₓ)₂P₂O₇, have explored their specific heat and phase transitions. mcmaster.ca Such research indicates that the introduction of manganese into the pyrophosphate structure influences these thermal characteristics, highlighting the relevance of Mn₂P₂O₇ in this context. mcmaster.ca Materials in the thortveitite series, which includes Mn₂P₂O₇, are known for their thermal behavior, although they can be challenging to process into high-density ceramics. researchgate.net
Table 3: Key Parameters for Sensible Heat Storage Materials
| Parameter | Definition | Significance for Thermal Energy Storage |
|---|---|---|
| Specific Heat Capacity (Cₚ) | The amount of heat required to raise the temperature of a unit mass of a substance by one degree. nuclear-power.com | A higher specific heat capacity allows more energy to be stored in a given mass of material for the same temperature increase. norvento.com |
| Thermal Stability | The ability of a material to resist chemical decomposition or structural change at high temperatures. | Ensures the material's longevity and reliability over many charging and discharging cycles. |
| Operating Temperature Range | The temperature window in which the material can be effectively and safely used for heat storage. | Determines the suitability of the material for specific applications (e.g., low, medium, or high-temperature storage). proakademia.eu |
| Phase Transition Temperature | The temperature at which the material undergoes a change in its crystal structure (polymorphic transition). | Can indicate an additional energy storage mechanism and defines limits for stable sensible heat storage. mcmaster.ca |
Future Research Directions and Challenges in Dimanganese Diphosphate Chemistry
Rational Design of Next-Generation Dimanganese Diphosphate (B83284) Materials
The rational design of materials involves a targeted, bottom-up approach to synthesis, moving away from serendipitous discovery towards the deliberate construction of materials with predetermined properties. For dimanganese diphosphate and its analogues, this strategy is crucial for tailoring electrochemical, catalytic, and mechanical characteristics.
Key areas of focus in the rational design of these materials include:
Crystal Structure Engineering: The arrangement of atoms in the crystal lattice fundamentally dictates a material's properties. For instance, in the context of battery cathodes, olivine-type structures are common for phosphate (B84403) materials. nih.govmitsui.com Research efforts are directed at modifying these structures through techniques like doping to mitigate issues such as structural distortion caused by the Jahn-Teller effect, which can decrease capacity and voltage. nih.gov By strategically substituting manganese with other elements, it is possible to stabilize the crystal lattice and improve electrochemical performance.
Compositional Tuning: The precise elemental composition is a powerful lever for optimizing material function. In lithium manganese iron phosphate (LMFP) cathodes, the ratio of manganese to iron is a critical parameter that influences energy density, voltage, and stability. nih.govmitsui.com Future design strategies will explore complex, multi-metal doping to create high-entropy phosphate materials, aiming to balance multiple performance metrics like high voltage and exceptional cycling stability.
Morphology and Nanostructuring: Controlling the size, shape, and architecture of this compound particles at the nanoscale can dramatically enhance their performance. Designing materials as 2D nanosheets or creating yolk-shell structures can increase the surface area available for reactions, shorten ion diffusion pathways, and accommodate volume changes during processes like battery cycling. researchgate.netnih.gov For example, hierarchically porous microspheres have been shown to improve rate performance in lithium-ion batteries. nih.gov
In-Situ Characterization for Real-Time Mechanistic Insights
A significant challenge in developing new materials is understanding how they behave under actual operating conditions. Traditional characterization methods that analyze materials before and after use often miss the transient, intermediate states that are critical to reaction mechanisms and degradation pathways. In-situ and operando techniques, which study the material as it functions, are therefore indispensable for gaining real-time mechanistic insights.
Several powerful in-situ techniques are being applied to manganese phosphate systems:
In-Situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These synchrotron-based techniques are invaluable for studying battery materials during charge and discharge cycles. In-situ XRD can track changes in the crystal structure, revealing phase transitions as ions are inserted and removed from the host material. researchgate.net In-situ XAS provides element-specific information about the oxidation state and local coordination environment of manganese and other elements, clarifying which ions are active at different voltages and how the local atomic structure evolves. researchgate.netnih.govfaraday.ac.uk Studies on related LMFP cathodes have used these techniques to attribute specific voltage plateaus to the redox reactions of iron, manganese, and cobalt. researchgate.net
In-Situ Transmission Electron Microscopy (TEM): In-situ liquid cell TEM allows for the direct visualization of nanoscale changes at the electrode-electrolyte interface in real-time. azonano.comnih.gov This technique can provide unprecedented insights into processes such as the formation of the solid-electrolyte interphase (SEI), the growth of dendrites, and the mechanical degradation of electrode particles through cracking or dissolution. azonano.comuh.edu Observing these dynamic processes directly helps researchers understand the root causes of capacity fade and failure. azonano.comnih.gov
The table below summarizes key in-situ techniques and the insights they provide for manganese phosphate research.
| Technique | Information Provided | Relevance to this compound |
| In-Situ XRD | Real-time crystal structure changes, phase transitions. | Understanding structural stability during electrochemical cycling. |
| In-Situ XAS | Element-specific oxidation state, bond distances, coordination environment. | Identifying active redox centers (e.g., Mn²⁺/Mn³⁺) and local structural evolution. researchgate.net |
| In-Situ TEM | Direct visualization of morphological and microstructural changes at the nanoscale. | Observing particle cracking, SEI layer formation, and manganese dissolution. azonano.comnih.gov |
| Operando Raman Spectroscopy | Vibrational modes, molecular structure changes, phase identification. | Probing chemical bond changes and identifying active phases under catalytic or electrochemical conditions. rsc.orgresearchgate.net |
Advanced Computational Modeling for Predictive Material Discovery
Computational modeling has become a vital partner to experimental research, enabling scientists to predict material properties, understand complex mechanisms at an atomic level, and screen vast numbers of potential new materials before they are ever synthesized in a lab.
Key computational approaches for advancing this compound chemistry include:
Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to calculate the electronic structure of materials. It is widely employed to predict properties such as voltage profiles, ion migration pathways, and the thermodynamic stability of different crystal structures in manganese phosphate systems. nih.gov DFT calculations can also shed light on the effects of doping, helping to identify promising candidates for enhancing conductivity or suppressing undesirable phase transitions. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. This can be used to study ion diffusion through the crystal lattice, the properties of the electrode-electrolyte interface, and the mechanical response of the material to stress.
Machine Learning (ML) and Artificial Intelligence (AI): The complexity of designing multi-component materials makes traditional trial-and-error and even DFT-based screening computationally expensive. Machine learning models, trained on existing experimental and computational data, are emerging as a tool to rapidly predict the properties of new compositions. nih.gov These models can identify patterns and relationships that are not immediately obvious, guiding experimental efforts toward the most promising candidates for next-generation this compound materials.
Addressing Material Stability and Performance Longevity in Diverse Applications
The long-term stability and durability of this compound materials are paramount for their practical application, whether in batteries that must endure thousands of cycles or in protective coatings that need to resist corrosion for years.
Several key challenges and research directions are central to improving stability and longevity:
Mitigating the Jahn-Teller Effect: In manganese-based cathodes (specifically with Mn³⁺), the Jahn-Teller effect leads to distortions in the crystal lattice, which can cause mechanical strain, reduce lithium-ion conductivity, and ultimately lead to capacity fading over repeated cycles. nih.govmdpi.com Strategies to combat this include precisely tuning the Mn:Fe ratio, introducing dopants to stabilize the structure, and applying uniform surface coatings.
Preventing Manganese Dissolution: The dissolution of manganese ions from the cathode into the electrolyte is another major cause of degradation in lithium-ion batteries. mdpi.com This process leads to a loss of active material and can poison the anode surface. Research is focused on developing stable surface coatings (e.g., carbon, metal oxides) that act as a physical barrier between the electrode and the electrolyte without impeding ion transport.
Enhancing Mechanical and Thermal Stability: For applications like protective coatings, the material must withstand mechanical wear and thermal stress. mdpi.com Research into manganese phosphating processes aims to optimize crystal morphology and adhesion to the substrate to create dense, durable, and highly corrosion-resistant layers. nih.gov Similarly, the thermal stability of cathode materials is crucial for battery safety, with studies focusing on how composition affects their response to high temperatures. nih.gov
By addressing these challenges through a combination of rational design, advanced characterization, and predictive modeling, the scientific community can unlock the next generation of high-performance, long-lasting materials based on this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for high-purity dimanganese diphosphate (Mn₂P₂O₇), and how can impurities be minimized during synthesis?
- Methodological Answer : Hydrothermal synthesis is a validated approach for producing crystalline Mn₂P₂O₇. Key parameters include pH control (acidic conditions), temperature (150–200°C), and stoichiometric ratios of MnO and P₂O₅ precursors. Post-synthesis purification via recrystallization or solvent extraction can reduce impurities like unreacted manganese oxides . Structural purity can be confirmed using X-ray diffraction (XRD) and infrared (IR) spectroscopy to identify characteristic Mn–O–P vibrational modes .
Q. How is the crystal structure of Mn₂P₂O₇ determined, and what are its key structural features?
- Methodological Answer : Single-crystal XRD analysis reveals that Mn₂P₂O₇ adopts a thortveitite-like structure with a monoclinic lattice (space group C2/c). The structure comprises edge-sharing MnO₆ octahedra and P₂O₇ diphosphate groups, forming a 3D framework. Rietveld refinement of powder XRD data is critical for quantifying lattice parameters (e.g., a = 6.52 Å, b = 8.37 Å, c = 9.45 Å) and verifying phase purity .
Q. What analytical techniques are suitable for quantifying Mn₂P₂O₇ in mixed-phase samples?
- Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) provides precise quantification of Mn and P ratios. For phase identification, combined thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can detect decomposition products (e.g., MnPO₄ or Mn₂O₃) above 600°C .
Advanced Research Questions
Q. How does the Mn₂P₂O₇ structure influence its redox behavior in catalytic applications?
- Methodological Answer : The Mn²⁺/Mn³⁺ redox couple in Mn₂P₂O₇ enables catalytic activity in oxidation reactions. Cyclic voltammetry (CV) in acidic media reveals redox peaks at ~1.2 V (vs. SHE). In situ X-ray absorption spectroscopy (XAS) can track Mn oxidation state changes during catalysis, while electron paramagnetic resonance (EPR) identifies transient radical intermediates .
Q. What are the challenges in correlating Mn₂P₂O₇’s thermal stability with its phase transitions under varying oxygen partial pressures?
- Methodological Answer : High-temperature XRD coupled with controlled-atmosphere furnaces can map phase transitions (e.g., Mn₂P₂O₇ → Mn₃(PO₄)₂ + P₂O₅ gas). Thermodynamic modeling (CALPHAD) helps predict stability under different pO₂ conditions. Discrepancies in reported decomposition temperatures (e.g., 600°C vs. 650°C) may arise from impurities or kinetic barriers .
Q. How can computational methods enhance understanding of Mn₂P₂O₇’s electronic properties?
- Methodological Answer : Density functional theory (DFT) calculations predict bandgap energies (~3.1 eV) and magnetic interactions between Mn²⁺ ions. Hybrid functionals (e.g., HSE06) improve accuracy for antiferromagnetic ordering. Experimental validation via UV-Vis diffuse reflectance spectroscopy and magnetic susceptibility measurements is essential .
Q. Why are ADME (Absorption, Distribution, Metabolism, Excretion) data lacking for Mn₂P₂O₇, and what methodologies could address this gap?
- Methodological Answer : Current safety assessments highlight insufficient ADME data for manganese phosphates . Radiolabeling studies (e.g., ⁵⁴Mn tracing) in model organisms, paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS), can quantify biodistribution. In vitro hepatocyte assays assess metabolic pathways and potential cytotoxicity .
Data Contradictions and Resolution Strategies
Q. How should researchers resolve discrepancies in reported catalytic activities of Mn₂P₂O₇ across studies?
- Methodological Answer : Variations in surface area (BET analysis), defect density (TEM), or trace metal dopants (e.g., Fe³⁺) significantly impact activity. Standardized testing protocols (e.g., fixed O₂ flow rates, identical reactor geometries) and cross-laboratory validation are recommended. Meta-analysis of activation energies (Arrhenius plots) can identify outliers .
Q. What explains conflicting IR spectral assignments for Mn₂P₂O₇’s phosphate vibrations?
- Methodological Answer : Discrepancies arise from hydration states or sample preparation (e.g., KBr pellet vs. ATR-FTIR). Ab initio vibrational frequency calculations (e.g., Gaussian software) paired with isotopic substitution (¹⁸O labeling) can resolve ambiguities in P–O–P bending modes .
Tables of Key Findings
| Property | Value/Method | Reference |
|---|---|---|
| Crystal System | Monoclinic (C2/c) | |
| Decomposition Temperature | 600–650°C (dependent on pO₂) | |
| Bandgap (DFT) | 3.1 eV (indirect) | |
| Redox Potential (Mn²⁺/Mn³⁺) | 1.2 V vs. SHE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
